isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate group attached to an isopropyl ester, with a triazene moiety providing unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzoic acid derivatives using isopropanol and chlorosulfonic acid under acidic conditions.
Triazene Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with molecular targets through its ester and triazene groups. The triazene moiety can undergo decomposition to release nitrogen gas, which can lead to the formation of reactive intermediates that interact with biological molecules . This property is particularly useful in medicinal chemistry for designing prodrugs that release active agents in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: Lacks the triazene group, making it less reactive in certain chemical reactions.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of isopropyl, leading to different physical properties.
Methyl benzoate: Another ester with a methyl group, commonly used in flavorings and fragrances.
Uniqueness
Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate stands out due to its triazene moiety, which imparts unique reactivity and potential applications in various fields. The combination of the ester and triazene groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
propan-2-yl 4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)17-12(16)10-5-7-11(8-6-10)13-14-15(3)4/h5-9H,1-4H3 |
InChI Key |
MVDBZWJNTZSUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.